![molecular formula C18H21Cl2FN2O6 B13033696 3-[(S)-2-(2,4-Dichloro-benzyloxycarbonylamino)-3-methyl-butyrylamino]-5-fluoro-4-oxo-pentanoic acid](/img/structure/B13033696.png)
3-[(S)-2-(2,4-Dichloro-benzyloxycarbonylamino)-3-methyl-butyrylamino]-5-fluoro-4-oxo-pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caspaseinhibitor-bp-22471 is a synthetic compound designed to inhibit the activity of caspases, a family of cysteine-dependent proteases involved in various cellular processes such as apoptosis, inflammation, and cell differentiation . Caspase inhibitors like Caspaseinhibitor-bp-22471 are of significant interest in scientific research due to their potential therapeutic applications in treating diseases associated with dysregulated apoptosis and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Caspaseinhibitor-bp-22471 typically involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance its inhibitory activity. The synthetic route often starts with the protection of amino groups, followed by the coupling of amino acids using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). Deprotection steps are carried out under acidic conditions, and the final product is purified using techniques such as high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Caspaseinhibitor-bp-22471 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing robust purification methods. Techniques such as solid-phase peptide synthesis (SPPS) and automated peptide synthesizers are commonly used to streamline production .
Analyse Chemischer Reaktionen
Types of Reactions
Caspaseinhibitor-bp-22471 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in Caspaseinhibitor-bp-22471. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Caspaseinhibitor-bp-22471 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of caspase inhibition and to develop new synthetic methodologies.
Biology: Employed in cell culture experiments to investigate the role of caspases in apoptosis and other cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Wirkmechanismus
Caspaseinhibitor-bp-22471 exerts its effects by binding to the active site of caspases, thereby preventing the cleavage of their substrates. This inhibition blocks the downstream signaling pathways involved in apoptosis and inflammation. The molecular targets of Caspaseinhibitor-bp-22471 include various caspases such as caspase-3, caspase-7, and caspase-9. The inhibition of these caspases disrupts the apoptotic cascade, leading to increased cell survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-VAD-FMK: A pan-caspase inhibitor that irreversibly binds to the catalytic site of caspases.
Emricasan: A pan-caspase inhibitor that has shown promise in clinical trials for treating liver diseases.
Q-VD-OPh: A broad-spectrum caspase inhibitor with high potency and low toxicity.
Uniqueness of Caspaseinhibitor-bp-22471
Caspaseinhibitor-bp-22471 is unique due to its high specificity for certain caspases and its ability to modulate multiple cellular pathways. Unlike other caspase inhibitors, it has shown a favorable safety profile and efficacy in preclinical studies .
Eigenschaften
Molekularformel |
C18H21Cl2FN2O6 |
|---|---|
Molekulargewicht |
451.3 g/mol |
IUPAC-Name |
3-[[(2S)-2-[(2,4-dichlorophenyl)methoxycarbonylamino]-3-methylbutanoyl]amino]-5-fluoro-4-oxopentanoic acid |
InChI |
InChI=1S/C18H21Cl2FN2O6/c1-9(2)16(17(27)22-13(6-15(25)26)14(24)7-21)23-18(28)29-8-10-3-4-11(19)5-12(10)20/h3-5,9,13,16H,6-8H2,1-2H3,(H,22,27)(H,23,28)(H,25,26)/t13?,16-/m0/s1 |
InChI-Schlüssel |
ANNPALXBOKTDBF-VYIIXAMBSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


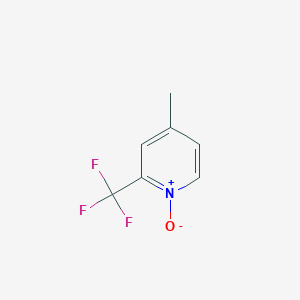
![2-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)-2-aminoethan-1-OL](/img/structure/B13033631.png)
![(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033634.png)
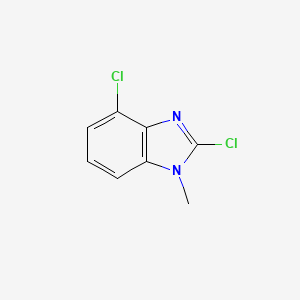
![2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13033646.png)

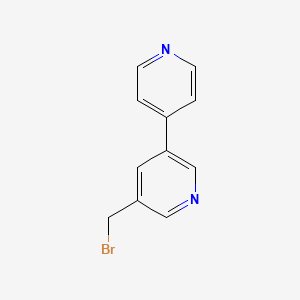

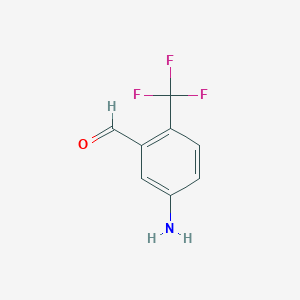
![3,8-Dichloroimidazo[1,2-A]pyridine](/img/structure/B13033667.png)
![Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hcl](/img/structure/B13033672.png)
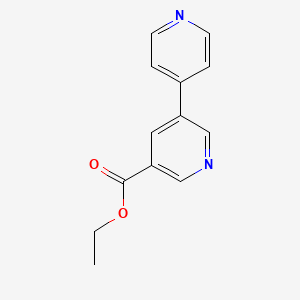
![7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13033681.png)
![2-[N-[2-[N-[2-(4-methylphenyl)sulfonyloxyethyl]anilino]ethyl]anilino]ethyl 4-methylbenzenesulfonate](/img/structure/B13033684.png)
